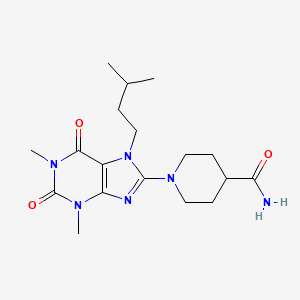

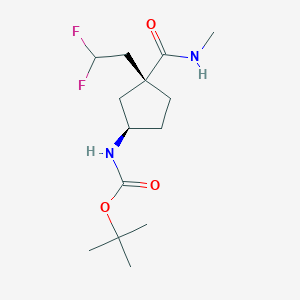

![molecular formula C26H30FN5O2S B2490507 N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034377-68-7](/img/structure/B2490507.png)

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a class of molecules that include [1,2,4]triazolo[4,3-a]quinazoline derivatives. These compounds are of interest due to their potential biological activities and fluorescence properties. The synthesis and study of such molecules have provided insights into their chemical behavior and potential applications in various fields, excluding drug use and dosages.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives often involves ribosylation or cyclization reactions. For instance, ribosylation has been achieved by coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by debenzoylation, to afford N-nucleosides with fluorescence properties (Break, Mosselhi, & Elshafai, 2013). Another approach includes the cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors to synthesize 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing H(1)-antihistaminic activity (Alagarsamy, Shankar, & Murugesan, 2008).

Molecular Structure Analysis

The structure of these compounds is often elucidated through spectral analysis, including UV-visible and fluorescence studies. The fluorescence properties of some synthesized nucleosides indicate their potential for applications in fluorescence-based assays and materials science.

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo electrophilic substitution reactions at the sulfur atom, leading to S-substituted derivatives, or at the nitrogen atom, yielding N2-acyl derivatives. These reactions are influenced by the nature of the electrophiles and the conditions under which they are carried out (Fathalla, Čajan, & Pazdera, 2000).

Applications De Recherche Scientifique

Biological Activity and Synthesis

The compound , a derivative of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, has been studied for its potential biological activities. A study conducted by Danylchenko et al. (2016) focused on computer modeling of this compound class, predicting its biological activity spectrum and acute toxicity. The compounds synthesized showed potential as slightly toxic or practically non-toxic substances with prospective antineurotic activity, particularly in the treatment of male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Inotropic Evaluation

Liu et al. (2009) synthesized and evaluated a series of derivatives for positive inotropic activity. One of the derivatives, closely related to the compound of interest, exhibited significant activity in increasing stroke volume in isolated rabbit-heart preparations, indicating its potential use in cardiac applications (Liu, Yu, Quan, Cui, & Piao, 2009).

Anticancer Activity

A study by Reddy et al. (2015) involved the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. Their research indicated that some derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antibacterial and Antihistaminic Properties

Research by Gineinah (2001) and Alagarsamy et al. (2008) explored the synthesis of similar compounds, revealing their potential antibacterial and antihistaminic properties. These studies suggest the versatility of such compounds in treating a range of medical conditions, from infections to allergic reactions (Gineinah, 2001) (Alagarsamy, Shankar, & Murugesan, 2008).

Propriétés

IUPAC Name |

N-butan-2-yl-1-[(4-fluorophenyl)methylsulfanyl]-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN5O2S/c1-5-17(4)28-23(33)19-8-11-21-22(14-19)32-25(31(24(21)34)13-12-16(2)3)29-30-26(32)35-15-18-6-9-20(27)10-7-18/h6-11,14,16-17H,5,12-13,15H2,1-4H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNDOPHDLPKSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)F)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

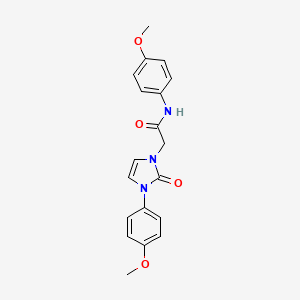

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)

![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)

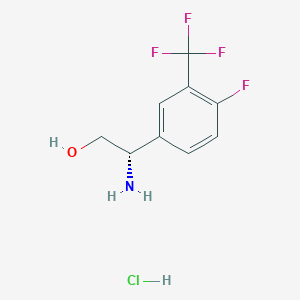

![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)

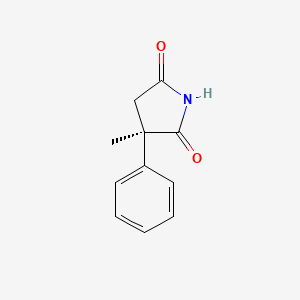

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

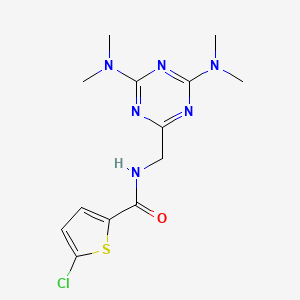

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)